molecular formula C9H15ClPd B1591140 Pd-clme(cod) CAS No. 63936-85-6

Pd-clme(cod)

Cat. No. B1591140
CAS RN: 63936-85-6
M. Wt: 265.1 g/mol
InChI Key: JRDZAJXSFXHJHS-PHFPKPIQSA-M
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Description

“Pd-clme(cod)” is a chemical compound with the molecular formula C9H14ClPd . It is also known as “carbanide, chloropalladium (1+), (1Z,5Z)-cycloocta-1,5-diene” or "Chloro (1,5-cyclooctadiene)methylpalladium (II)" . It is used in various scientific research due to its complex molecular structure.


Synthesis Analysis

The synthesis of Pd-based complexes has been reported in various studies. For instance, one study reported the synthesis of Pd/C and CoPd/C heterogeneous catalysts using a method called Charge Enhanced Dry Impregnation (CEDI) . Another study reported the synthesis of a Pd dimer containing ferrocenyldiphenylphosphine .


Molecular Structure Analysis

The molecular structure of Pd-based complexes has been analyzed in several studies. For example, one study reported the crystal structure of a Pd dimer containing ferrocenyldiphenylphosphine . Another study reported the crystal structure of a Pt complex .


Chemical Reactions Analysis

Chemical Oxygen Demand (COD) is a measure of the oxygen equivalent of the organic matter that is susceptible to oxidation by a strong chemical oxidant . The COD method is based on chemiluminescence emitted from the reaction of the permanganate reagent and organic matter in the water sample .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pd-based complexes have been analyzed in various studies. For instance, one study reported the molar conductivity of the complexes in DMSO, suggesting neutrality . Another study reported the physicochemical parameters of wastewater, including DO, TDS, total alkalinity, nitrate, COD, and temperature .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • The compound [Pd(CH3)Cl(C5H5N)2], synthesized from the reaction of [PdMeCl(COD)] with pyridine, features a square-planar structure with dipole–dipole and π stacking interactions (Owen & Haddow, 2005).
  • Complex Synthesis and Reactivity

    • PdCl2(cod) reacts with one equivalent of R(Mg)Cl to yield monoalkyl derivatives, showing versatility in forming various complex structures with different ligands (Gutiérrez et al., 1997).
  • Catalytic Properties

    • The synthesis of cyclooctadienemethylpalladium complexes demonstrates their potential in catalytic applications, such as fast ligand exchange reactions and reactivity towards oxo-nucleophiles (Klein et al., 2003).
  • Photoreactivity Studies

    • The electronic spectrum and photoreactivity of dichloro(1,5-cyclooctadiene)-palladium(II) reveal insights into the ligand-to-metal charge transfer and its implications in photochemical processes (Kunkely & Vogler, 1998).
  • Biomolecular Interactions

    • Organoplatinum(II) and -palladium(II) complexes of nucleobases show how Pd-clme(cod) can interact with biological molecules, providing a foundation for exploring bioinorganic chemistry applications (Butsch et al., 2009).
  • Material Science Applications

    • The creation of clay-modified electrodes using CLMEs (Clay-Modified Electrodes) highlights the potential of Pd-clme(cod) in developing electrochemical sensors and biosensors (Mousty, 2004).
  • Environmental Applications

    • Study on nitrite production from partial-denitrification process in wastewater treatment demonstrates the environmental applications of Pd-clme(cod) in managing nitrogenous waste (Cao et al., 2017).
  • Nanotechnology and Catalysis

    • The synthesis of ultrafine Re/Pd nanoparticles on polydopamine modified carbon nanotubes for perchlorate reduction showcases the nanotechnological applications and catalytic efficiency of Pd-clme(cod) (Wang et al., 2020).

Safety And Hazards

“Pd-clme(cod)” is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

carbanide;chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.CH3.ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;1H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDZAJXSFXHJHS-PHFPKPIQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].C1CC=CCCC=C1.Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].C1/C=C\CC/C=C\C1.Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClPd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pd-clme(cod)

CAS RN

63936-85-6
Record name Chloro(1,5-cyclooctadiene)methylpalladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Otto - Journal of chemical crystallography, 2001 - Springer
The chloro-bridged dimeric complex, trans-[Pd(μ-Cl)(CH 3 )(PPh 2 Fc)] 2 , was prepared by reaction of [Pd(Cl)(CH 3 )(COD)] (COD = cis,cis-1,5-cyclooctadiene) with 1 equivalent of PPh …
Number of citations: 13 link.springer.com
NM Motsoane, IA Guzei, J Darkwa - Zeitschrift für Naturforschung B, 2007 - degruyter.com
The poly(pyrazol-1-ylmethyl)benzenes L1 - L5 react with [PdCl 2 (NCMe) 2 ] or [PdClMe(COD)] to form dinuclear palladium complexes [{PdClX(3,5-Me 2 pzCH 2 ) 2 -1,2-C 6 H 4 } 2 ] (X …
Number of citations: 24 www.degruyter.com
FT Ladipo, GK Anderson, NP Rath - Organometallics, 1994 - ACS Publications
There has been considerable interest in the use of heterodifunctional ligands for the construction of homo-and heterometallic complexes. Phosphinocyclopenta-dienyl ligands, in …
Number of citations: 16 pubs.acs.org

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